(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties by inhibiting cox-1 .
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox-1, which plays a crucial role in inflammation .
Biochemical Pathways
The inhibition of cox-1 by similar compounds suggests that it may affect the arachidonic acid pathway, which is involved in the inflammatory response .
Result of Action
Similar benzothiazole derivatives have demonstrated anti-inflammatory activity, suggesting that this compound may also exhibit similar effects .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been found to exhibit cytotoxic activity against various human cancer cell lines , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives have been found to exhibit inhibitory activity against Mycobacterium tuberculosis, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as copper(II) sulfate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using microwave irradiation to accelerate the reaction process. This eco-friendly approach not only reduces reaction time but also enhances yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
- 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
Uniqueness
What sets (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone apart is its unique combination of benzothiazole, piperazine, and furan rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(13-5-3-11-21-13)18-7-9-19(10-8-18)16-17-12-4-1-2-6-14(12)22-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXGATZMHIHUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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